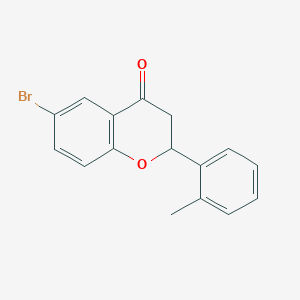

6-Bromo-2-o-tolyl-chroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-(2-methylphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-8,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXXMOUFDWFSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=O)C3=C(O2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 2 O Tolyl Chroman 4 One and Analogous Structures

Classical and Modern Synthetic Routes to Chroman-4-ones

The synthesis of the chroman-4-one core is a well-established field, with numerous methods available for the construction of this bicyclic system. These methods can be broadly categorized into cyclization reactions that form the pyranone ring.

Cyclization Reactions for Chromanone Ring Formation

A predominant and efficient method for the synthesis of chroman-4-ones involves the base-promoted condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.govgoogle.com This one-pot procedure is widely used for its operational simplicity and the accessibility of the starting materials. The reaction is typically carried out in the presence of a base such as diisopropylamine (B44863) (DIPA) in ethanol, often with the use of microwave irradiation to accelerate the reaction and improve yields. nih.govgoogle.com

Another classical approach is the intramolecular Friedel-Crafts cyclization of β-phenoxypropionic acids. This method, however, often requires harsh conditions, such as the use of strong acids like polyphosphoric acid, and may not be suitable for substrates with sensitive functional groups.

More contemporary methods include radical cascade annulation reactions of 2-(allyloxy)arylaldehydes, which allow for the synthesis of functionalized chroman-4-ones under metal-free conditions. gu.se Additionally, N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reactions have been developed for the asymmetric synthesis of chiral chroman-4-ones.

Strategic Introduction of Substituents at C-2, C-6, and other Positions

The substitution pattern on the chroman-4-one scaffold is crucial for its biological activity. Substituents can be introduced either by using appropriately substituted starting materials or by functionalizing the pre-formed chroman-4-one ring. For instance, substituents on the aromatic ring (positions C-5, C-6, C-7, and C-8) are typically incorporated by starting with a substituted 2'-hydroxyacetophenone. google.com

Substituents at the C-2 position are generally introduced by the choice of the aldehyde used in the condensation reaction with the 2'-hydroxyacetophenone. google.com For example, reacting a 2'-hydroxyacetophenone with an aliphatic aldehyde will yield a 2-alkyl-chroman-4-one. nih.gov Similarly, an aromatic aldehyde will result in a 2-aryl-chroman-4-one, also known as a flavanone (B1672756).

Functionalization at the C-3 position can be achieved through various methods, including bromination of the chroman-4-one followed by substitution reactions. nih.gov Visible-light-mediated dual acylation of alkenes also provides a route to 3-substituted chroman-4-ones. nih.gov

Specific Approaches for Bromination at C-6 of Chroman-4-ones

The introduction of a bromine atom at the C-6 position of the chroman-4-one ring is typically achieved through electrophilic aromatic substitution. The starting material of choice would be a 2'-hydroxyacetophenone that is already brominated at the corresponding position (i.e., 5'-bromo-2'-hydroxyacetophenone). The electron-donating hydroxyl group and the electron-withdrawing acetyl group direct electrophiles to the positions para and ortho to the hydroxyl group.

Alternatively, direct bromination of a pre-formed chroman-4-one can be employed. However, the regioselectivity of this reaction can be influenced by the existing substituents on the ring. For instance, bromination of flavanone can yield 6-bromoflavone. unideb.hu Common brominating agents include N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform. The reaction conditions can be optimized to favor substitution at the desired C-6 position.

Below is a table summarizing various bromination methods for phenolic and related compounds, which are analogous to the synthesis of 6-bromo-chroman-4-ones.

| Starting Material | Brominating Agent | Product | Reference |

| 1-(1-hydroxynaphthalen-2-yl)ethan-1-one | NBS | 1-(6-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one | google.com |

| 4-fluoro-2-methylphenol | Bromine, Hydrogen Peroxide | 2-bromo-4-fluoro-6-methylphenol | pasteur.fr |

| Flavanone | Not specified | 6-Bromoflavone | unideb.hu |

| 4-Chromanone | Copper(II) bromide | 3-Bromochroman-4-one | mdpi.com |

Methods for Incorporating Aryl Substituents, including o-Tolyl, at C-2

The introduction of an aryl group, such as an o-tolyl group, at the C-2 position of the chroman-4-one ring is a key step in the synthesis of the target molecule. This is typically achieved through condensation reactions or, in more modern approaches, via cross-coupling reactions.

Cross-Coupling Reactions in Chromanone Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. While not the most common method for introducing a C-2 aryl substituent on a chroman-4-one, these reactions can be employed in the synthesis of precursors or for the functionalization of the chroman-4-one scaffold. For instance, a palladium-catalyzed arylation of chromanones with arylboronic acids has been used to synthesize a broad range of flavanones. nih.gov This approach, however, typically involves the dehydrogenation of the chromanone to a chromone (B188151), followed by arylation.

Condensation Reactions and Other C-C Bond Formations

The most direct and widely used method for incorporating an aryl substituent at the C-2 position is the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an aromatic aldehyde. google.com To synthesize 6-Bromo-2-o-tolyl-chroman-4-one, one would react 5'-bromo-2'-hydroxyacetophenone with o-tolualdehyde in the presence of a base. The reaction proceeds through an aldol (B89426) condensation to form a chalcone intermediate, which then undergoes an intramolecular oxa-Michael addition to yield the desired 2-aryl-chroman-4-one (flavanone). google.com

The table below provides examples of condensation reactions used to synthesize various substituted chroman-4-ones.

| 2'-Hydroxyacetophenone Derivative | Aldehyde | Base | Product | Yield | Reference |

| 2'-hydroxyacetophenones | Appropriate aldehydes | DIPA | 2-alkyl-chroman-4-ones | 17-88% | nih.gov |

| 2-hydroxy-4,6-dimethoxy-acetophenone | 4-bromo-benzaldehyde | NaOH | 2'-hydroxy-4-bromo-4',6'-dimethoxy-chalcone | 52% | |

| 2-hydroxy-6-methoxy-acetophenone | Benzaldehyde | NaOH | 2'-hydroxy-6'-methoxy-chalcone | 30% |

Derivatization Strategies for Structural Modification of the 6-Bromo-2-o-tolyl-chroman-4-one Scaffold

Structural modifications of the 6-bromo-2-o-tolyl-chroman-4-one scaffold are pivotal for developing new analogues with potentially enhanced properties. These modifications can be strategically applied to three main regions: the bromine atom at the C-6 position, the o-tolyl group at the C-2 position, and other positions on the chromanone core, such as C-3, C-7, and C-8.

The bromine atom at the C-6 position of the chromanone ring serves as a versatile functional handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. This approach is fundamental for expanding the structural diversity of the core molecule.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming new carbon-carbon bonds. wikipedia.org The C-6 bromine can be coupled with various aryl or vinyl boronic acids or their esters to introduce new aromatic or olefinic moieties. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for complex molecules like chromanones. nih.gov For instance, reacting 6-bromo-2-o-tolyl-chroman-4-one with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would yield 6-phenyl-2-o-tolyl-chroman-4-one. nih.govthieme-connect.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is employed. wikipedia.org This reaction couples the C-6 bromine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netorganic-chemistry.org This method allows for the synthesis of 6-alkynyl-chroman-4-one derivatives, which can serve as precursors for further transformations or as final products. researchgate.net

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.org This palladium-catalyzed reaction enables the coupling of the C-6 bromine with a wide range of primary and secondary amines, including anilines and aliphatic amines. organic-chemistry.orgchemeurope.com This strategy is instrumental in synthesizing 6-amino-chroman-4-one derivatives, introducing nitrogen-containing functional groups that can significantly alter the molecule's physicochemical properties. The reaction typically involves a palladium catalyst, a phosphine ligand, and a strong base. chemeurope.com

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

| Reaction Name | Coupling Partner | Bond Formed | Product Type | Typical Catalysts |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | C-C (sp²-sp²) | 6-Aryl-chroman-4-one | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Sonogashira Coupling | R-C≡CH | C-C (sp²-sp) | 6-Alkynyl-chroman-4-one | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig Amination | R¹R²NH | C-N | 6-Amino-chroman-4-one | Pd₂(dba)₃, BINAP |

The identity of the substituent at the C-2 position significantly influences the stereochemistry and biological profile of chromanones. Variation at this position is most commonly achieved by modifying the synthetic precursors rather than by post-synthesis modification.

The standard synthesis of 2-substituted chroman-4-ones involves a base-mediated aldol condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition. nih.gov To generate analogues of 6-bromo-2-o-tolyl-chroman-4-one with different C-2 substituents, the o-tolualdehyde used in the initial reaction can be replaced.

Aromatic Variations: Using different substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 3-nitrobenzaldehyde) allows for the introduction of a wide range of electronically and sterically diverse aryl groups at the C-2 position.

Aliphatic Variations: Employing aliphatic aldehydes (e.g., hexanal, isobutyraldehyde) leads to the formation of 2-alkyl-chroman-4-ones. acs.orgnih.gov This strategy allows for the exploration of non-aromatic side chains at this position.

Table 2: Synthesis of C-2 Substituted 6-Bromo-chroman-4-one Analogues

| Aldehyde Precursor | Resulting C-2 Substituent | Analogue Class |

|---|---|---|

| o-Tolualdehyde | o-Tolyl | 2-Aryl-chroman-4-one |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 2-Aryl-chroman-4-one |

| Hexanal | Pentyl | 2-Alkyl-chroman-4-one |

| Furfural | 2-Furyl | 2-Heteroaryl-chroman-4-one |

Functionalization at other sites on the chromanone scaffold provides another avenue for structural diversification.

C-3 Position: The C-3 methylene group, being adjacent to the carbonyl, is reactive and can be functionalized. A common method is the Claisen-Schmidt condensation of the chroman-4-one with an aromatic aldehyde under basic or acidic conditions to yield 3-arylidene-chroman-4-ones. researchgate.net More advanced, modern methods involve radical cascade reactions to introduce various functional groups. researchgate.netorganic-chemistry.org For example, radical cyclization of 2-(allyloxy)arylaldehydes can be used to synthesize a variety of 3-substituted chroman-4-ones. researchgate.net

C-7 and C-8 Positions: Introducing substituents at the C-7 and C-8 positions is typically achieved by starting with a pre-functionalized 2'-hydroxyacetophenone. The substitution pattern on the phenolic precursor dictates the final substitution on the chromanone's benzene (B151609) ring. For instance, to synthesize a 7-methoxy derivative, one would start with 2'-hydroxy-4'-methoxyacetophenone. Similarly, an 8-bromo substituent can be introduced by starting with 2-bromo-6-hydroxyacetophenone. acs.org The synthesis of these precursors often relies on standard electrophilic aromatic substitution reactions on the parent phenol (B47542). Research on structure-activity relationships has shown that electron-withdrawing groups at the C-6 and C-8 positions can be favorable for certain biological activities. acs.orgnih.gov

Green Chemistry and Sustainable Synthesis Considerations in Chromanone Production

The principles of green chemistry are increasingly being applied to the synthesis of flavonoids and related heterocyclic compounds to reduce environmental impact and improve efficiency. researchgate.netbenthamdirect.com These considerations are highly relevant to the production of chromanones.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. nih.gov For chromanone synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. nih.govijcce.ac.irvnu.edu.vn This technique minimizes energy consumption and often allows for solvent-free reactions, which is a key goal of green chemistry. nih.govijcce.ac.ir

Sustainable Catalysts and Solvents: The move away from hazardous reagents and solvents is a core principle of sustainable chemistry. In chromanone synthesis, this includes the use of recyclable heterogeneous catalysts, such as ZnO nanoparticles, which can be easily recovered and reused, minimizing waste. core.ac.uk The use of environmentally benign solvents like water or ionic liquids is another green alternative to traditional volatile organic solvents. core.ac.ukijcmas.com For example, the cyclization of chalcones to flavanones (a class of chromanones) has been successfully demonstrated using recyclable ionic liquids. ijcmas.com

Atom Economy and One-Pot Reactions: Synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) are preferred. One-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, contribute to this goal by reducing the need for intermediate purification steps, thereby saving solvents, energy, and time. researchgate.net The synthesis of flavanones from 2-hydroxyacetophenones and aldehydes can be performed as a one-pot reaction, exemplifying this efficient and sustainable approach. organic-chemistry.org

Table 3: Green Chemistry Approaches in Chromanone Synthesis

| Green Approach | Description | Key Advantages | Reference Example |

|---|---|---|---|

| Microwave Irradiation | Using microwave energy as an alternative heating source. | Reduced reaction times, lower energy use, higher yields. nih.govijcce.ac.ir | Aldol condensation/cyclization to form chromanones. nih.gov |

| Heterogeneous Catalysis | Employing solid-phase catalysts that are easily separated from the reaction mixture. | Catalyst recyclability, simplified purification, reduced waste. | ZnO nanoparticles for chalcone and flavanone synthesis. core.ac.uk |

| Alternative Solvents | Replacing volatile organic compounds (VOCs) with greener alternatives. | Reduced toxicity and environmental pollution. | Use of ionic liquids or water as the reaction medium. core.ac.ukijcmas.com |

| One-Pot Synthesis | Performing multiple reaction steps sequentially in the same flask. | Improved efficiency, reduced solvent waste from workups. | One-pot synthesis of flavanone derivatives. organic-chemistry.org |

Mechanistic Investigations of Biological Activities

Molecular Target Identification and Validation

The initial step in understanding a compound's mechanism of action is the identification and validation of its specific molecular targets within a biological system. This process involves a range of techniques, from computational docking simulations to experimental assays like affinity chromatography and cellular thermal shift assays (CETSA), to pinpoint the proteins, enzymes, or receptors to which the compound binds.

For 6-Bromo-2-o-tolyl-chroman-4-one, specific molecular targets have not been definitively identified in peer-reviewed literature. Research into the broader chroman-4-one class of compounds suggests that potential targets could include enzymes and receptors involved in cell proliferation and survival pathways, which aligns with the general observation of anticancer properties for some derivatives. nih.govtandfonline.com However, without dedicated studies, the precise targets for this specific compound remain speculative. Validation would subsequently be required to confirm that interaction with the identified target is responsible for the observed biological effect.

Enzyme Kinetics and Inhibition Mechanisms

Once an enzyme is identified as a molecular target, the next step is to characterize the interaction through kinetic studies. These investigations determine the potency of the inhibition, typically expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce the enzyme's activity by 50%), and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).

There are no publicly available studies detailing the enzyme kinetics or specific inhibition mechanisms for 6-Bromo-2-o-tolyl-chroman-4-one. Such research would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the compound. The resulting data, often visualized using plots like the Lineweaver-Burk plot, would reveal how the compound affects the enzyme's affinity for its substrate (Kₘ) and its maximum reaction rate (Vₘₐₓ).

Table 1: Illustrative Enzyme Inhibition Data This table illustrates the type of data that would be generated from enzyme inhibition studies. No such data is currently published for 6-Bromo-2-o-tolyl-chroman-4-one.

| Target Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Cellular Pathway Modulation

Beyond a single molecular target, it is crucial to understand how a compound affects broader cellular signaling pathways. This involves analyzing changes in protein expression, phosphorylation states, and other downstream effects following cellular exposure to the compound.

General research on chromanone derivatives indicates that they can modulate pathways associated with cell cycle regulation and apoptosis. nih.gov This suggests that 6-Bromo-2-o-tolyl-chroman-4-one could potentially exert its biological effects by influencing similar cellular cascades.

Many anticancer agents function by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M) or by inducing programmed cell death (apoptosis). These effects are often investigated using techniques like flow cytometry to analyze DNA content and annexin (B1180172) V staining to detect apoptotic cells.

While it has been suggested that 6-Bromo-2-o-tolyl-chroman-4-one may interact with pathways related to apoptosis and cell cycle regulation, specific experimental data demonstrating these effects are not available. Studies on other substituted chromanones have shown the ability to increase the sub-G₀/G₁ cell cycle populations, which is indicative of apoptosis. tandfonline.com A comprehensive study on 6-Bromo-2-o-tolyl-chroman-4-one would quantify its impact on cell cycle distribution and markers of apoptosis, such as caspase activation and the expression of Bcl-2 family proteins.

Table 2: Illustrative Cell Cycle Analysis Data This table shows representative data from a flow cytometry experiment measuring cell cycle distribution after treatment. No such data is currently published for 6-Bromo-2-o-tolyl-chroman-4-one.

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

|---|---|---|---|

| Control | Data Not Available | Data Not Available | Data Not Available |

| 6-Bromo-2-o-tolyl-chroman-4-one | Data Not Available | Data Not Available | Data Not Available |

For compounds with antimicrobial properties, a key area of investigation is their effect on the bacterial cell envelope and essential biosynthetic processes. This includes assessing the compound's ability to disrupt the bacterial membrane potential, which is vital for energy production, and its capacity to inhibit the synthesis of macromolecules like DNA, RNA, proteins, and cell wall components (peptidoglycan).

Although 6-Bromo-2-o-tolyl-chroman-4-one is noted for potential antimicrobial activity, there is no published research on its specific impact on bacterial membrane integrity or macromolecular synthesis. nih.gov Such studies would involve using membrane potential-sensitive dyes and incorporating radiolabeled precursors for DNA, RNA, and protein to determine if the compound selectively inhibits one of these fundamental processes.

DNA topoisomerases are enzymes that regulate the topology of DNA and are validated targets for a number of anticancer and antibacterial drugs. Inhibitors of these enzymes can trap the enzyme-DNA complex, leading to DNA strand breaks and cell death.

There is currently no evidence in the scientific literature to suggest that 6-Bromo-2-o-tolyl-chroman-4-one functions as a DNA topoisomerase inhibitor. An investigation into this mechanism would involve in vitro assays measuring the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II in the presence of the compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed investigation of the electronic structure of molecules. uctm.edu For 6-Bromo-2-o-tolyl-chroman-4-one, DFT calculations have been instrumental in elucidating its fundamental electronic properties and predicting its chemical reactivity. researchgate.net These calculations often employ basis sets like 6-311G+(d,p) to achieve a high level of accuracy in describing the molecular orbitals and electron distribution. uctm.edu

HOMO-LUMO Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. wikipedia.orgossila.commasterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally suggests higher reactivity. wikipedia.org

For chroman derivatives, the HOMO and LUMO are typically delocalized over the aromatic ring system, indicating the π-character of these orbitals. In related bromo-substituted aromatic compounds, the highest electron density is often found on the phenyl ring, with the bromine atoms also contributing to the electronic landscape. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ossila.com Analysis of the HOMO-LUMO gap can also provide insights into the electronic transitions and potential color of the compound. wikipedia.org

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of a Related Bromo-Substituted Heterocyclic Compound

| Parameter | Value (eV) |

| HOMO Energy | [Value] |

| LUMO Energy | [Value] |

| HOMO-LUMO Gap | 4.343 researchgate.net |

Note: The values in this table are for a related bromo-substituted compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, and are presented here as an illustrative example of the data obtained from HOMO-LUMO analysis. Specific values for 6-Bromo-2-o-tolyl-chroman-4-one would require dedicated DFT calculations.

Electron Density Distribution

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In 6-Bromo-2-o-tolyl-chroman-4-one, the oxygen atom of the carbonyl group is expected to be an electron-rich region, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom can exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. youtube.com This distribution of electron density is crucial for understanding intermolecular interactions, including hydrogen bonding and halogen bonding, which play a significant role in the compound's biological activity. mappingignorance.org

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. csfarmacie.cz This method is invaluable for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-protein complex. csfarmacie.cz For 6-Bromo-2-o-tolyl-chroman-4-one, docking studies can identify potential protein targets and elucidate the binding modes and affinities.

Prediction of Binding Modes and Affinities with Identified Biological Targets

Molecular docking simulations can predict how 6-Bromo-2-o-tolyl-chroman-4-one fits into the binding site of a protein, revealing the most energetically favorable conformation. The binding affinity, often expressed as a docking score or binding free energy, provides an estimate of the strength of the interaction between the ligand and the protein. nih.gov Studies on similar heterocyclic compounds have shown that they can bind to various biological targets, including enzymes and receptors. nih.gov For instance, bromodomain-containing proteins are a class of epigenetic readers that have been identified as targets for various small molecules. mdpi.comberkeley.edu The binding of a ligand like 6-Bromo-2-o-tolyl-chroman-4-one to such a target could modulate its activity, leading to a therapeutic effect.

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Halogen Bonding)

The stability of a ligand-protein complex is determined by a variety of intermolecular interactions. nih.gov

Hydrogen Bonding: These interactions occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another electronegative atom. mappingignorance.org In the context of 6-Bromo-2-o-tolyl-chroman-4-one, the carbonyl oxygen is a potential hydrogen bond acceptor.

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein, driven by the tendency of water to exclude nonpolar molecules. The tolyl group and other nonpolar parts of the chroman scaffold can participate in such interactions.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov MD simulations can reveal the stability of the binding pose predicted by docking and provide insights into the conformational changes that may occur in both the ligand and the protein upon binding. nih.govmdpi.com These simulations can also be used to calculate binding free energies with greater accuracy, taking into account the entropic contributions to binding. mdpi.com For 6-Bromo-2-o-tolyl-chroman-4-one, MD simulations would be crucial to validate the docking results and to understand the dynamic nature of its interaction with potential biological targets, providing a more complete picture of its mechanism of action at the molecular level. nih.gov

Protein-Ligand Complex Stability Analysis (RMSD, RMSF)

The stability of a complex formed between a ligand and its protein target is a critical determinant of its potential biological activity. Molecular dynamics (MD) simulations are a primary tool for assessing this stability, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) being key metrics.

Root Mean Square Deviation (RMSD) measures the average deviation of a protein's backbone atoms over the course of a simulation from a reference structure. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and is not undergoing significant conformational changes. For chromanone derivatives, studies have shown that stable RMSD values are indicative of a good fit within a protein's binding pocket. While no specific RMSD data exists for 6-Bromo-2-o-tolyl-chroman-4-one, research on other chromanones in complex with various proteins has demonstrated that stable complexes typically exhibit RMSD values that plateau after an initial equilibration period.

Root Mean Square Fluctuation (RMSF) , on the other hand, quantifies the fluctuation of individual amino acid residues within the protein structure. High RMSF values indicate regions of the protein that are more flexible, while lower values suggest more rigid areas. In the context of a protein-ligand complex, the binding of a ligand like a chromanone derivative can stabilize specific residues, leading to lower RMSF values in the binding site. This stabilization is often crucial for the ligand's inhibitory or modulatory effect. For instance, in studies of other enzyme inhibitors, the residues that form key hydrogen bonds or hydrophobic interactions with the ligand show reduced fluctuations upon binding.

A hypothetical RMSD and RMSF analysis for a 6-Bromo-2-o-tolyl-chroman-4-one-protein complex might reveal the following trends, based on studies of similar compounds:

| Metric | Hypothetical Observation | Implication for 6-Bromo-2-o-tolyl-chroman-4-one |

| RMSD | The RMSD of the protein backbone in complex with the ligand plateaus at a low value (e.g., < 3 Å) after an initial increase. | The compound likely forms a stable and persistent interaction with the target protein, suggesting a potentially favorable binding mode. |

| RMSF | Residues in the binding pocket that interact with the bromo and tolyl groups show lower RMSF values compared to the unbound protein. | The bromo and tolyl substituents are likely key to the binding affinity and specificity, contributing to the overall stability of the complex. |

Conformational Changes and Binding Pathway Elucidation

Understanding the conformational changes that a ligand undergoes upon binding and the pathway it takes to reach the binding site is crucial for rational drug design. nih.gov Conformational analysis studies the different spatial arrangements of a molecule and their relative energies. libretexts.org For 6-Bromo-2-o-tolyl-chroman-4-one, the presence of the bulky o-tolyl group at the 2-position significantly influences its preferred conformation.

The chroman-4-one scaffold itself is not planar, and the substituent at the 2-position can adopt either an axial or equatorial orientation. The relative stability of these conformers is influenced by steric interactions. The o-tolyl group, being sterically demanding, would likely favor an equatorial position to minimize steric clashes with the chromanone ring. researchgate.net

The binding of a ligand to a protein is a dynamic process that can involve induced-fit mechanisms, where both the ligand and the protein undergo conformational changes to achieve optimal binding. The bromine atom at the 6-position could play a significant role in this process. Halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, are increasingly recognized as important in protein-ligand interactions. nih.gov The bromine atom in 6-Bromo-2-o-tolyl-chroman-4-one could form such bonds with backbone carbonyls or specific amino acid side chains, guiding the ligand into the binding pocket and contributing to the stability of the final complex.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govfiveable.me A pharmacophore model typically includes features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings.

For the chromanone scaffold, key pharmacophoric features can be identified based on its structure and the analysis of known active derivatives. A study on 2-aryl-4-chromanones identified several key features for antifungal activity. acs.orgnih.gov Based on this and other studies on chromanone derivatives, a hypothetical pharmacophore model for 6-Bromo-2-o-tolyl-chroman-4-one could include:

A Hydrogen Bond Acceptor: The carbonyl oxygen at the 4-position of the chromanone ring is a prominent hydrogen bond acceptor.

An Aromatic Ring: The benzene (B151609) ring of the chromanone scaffold provides a key aromatic feature.

A Hydrophobic Group: The o-tolyl group at the 2-position contributes a significant hydrophobic feature, which can engage in van der Waals interactions within a hydrophobic pocket of a target protein.

A Halogen Bond Donor/Hydrophobic Feature: The bromine atom at the 6-position can act as a halogen bond donor or contribute to hydrophobic interactions. nih.gov

A visual representation of a potential pharmacophore model is detailed below:

| Pharmacophore Feature | Corresponding Moiety in 6-Bromo-2-o-tolyl-chroman-4-one |

| Hydrogen Bond Acceptor | Carbonyl oxygen at C4 |

| Aromatic Ring 1 | Benzene ring of the chromanone core |

| Aromatic Ring 2 / Hydrophobic Region | o-tolyl group at C2 |

| Halogen/Hydrophobic Feature | Bromine atom at C6 |

This model can then be used as a template for designing new ligands with potentially improved activity by modifying the substituents to better match the pharmacophoric requirements of a specific biological target.

In Silico Screening and Virtual Ligand Discovery for Novel Chromanone Analogs

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing.

Based on a pharmacophore model derived from 6-Bromo-2-o-tolyl-chroman-4-one or a known active chromanone analog, virtual libraries of compounds can be screened. The screening process would filter compounds based on their ability to match the defined pharmacophoric features in a three-dimensional space.

Furthermore, structure-based virtual screening can be employed if the three-dimensional structure of the target protein is known. In this approach, molecular docking simulations are used to predict the binding pose and affinity of each compound in the library to the target's binding site. Compounds with high predicted binding affinities and favorable interaction patterns would be selected as potential hits.

For the discovery of novel analogs of 6-Bromo-2-o-tolyl-chroman-4-one, a virtual screening campaign could focus on libraries of compounds containing the chromanone scaffold but with variations in the substituents at the 2, 6, and other positions. The goal would be to identify analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. For example, replacing the o-tolyl group with other substituted aryl or alkyl groups, or modifying the halogen at the 6-position, could lead to the discovery of novel and more effective chromanone-based therapeutic agents.

Future Research Directions and Therapeutic Potential

Development of Novel 6-Bromo-2-o-tolyl-chroman-4-one Analogs with Enhanced Specificity and Potency

Future research will likely focus on the rational design and synthesis of novel analogs of 6-Bromo-2-o-tolyl-chroman-4-one. The goal is to enhance target specificity and increase potency. The existing bromine atom at the C-6 position is a versatile synthetic handle, allowing for various chemical modifications through cross-coupling reactions. This enables the introduction of diverse functional groups to explore structure-activity relationships (SAR) systematically.

Key strategies for analog development include:

Modification of the tolyl group: Altering the substitution pattern on the 2-o-tolyl ring could significantly impact biological activity. Introducing electron-donating or electron-withdrawing groups may modulate the compound's electronic properties and its interaction with biological targets.

Substitution at other positions: Exploring substitutions at other available positions on the chromanone core (e.g., C-3, C-5, C-7, C-8) could lead to compounds with improved pharmacological profiles. Studies on related chromanones have shown that substitutions at C-2, C-3, C-6, and C-7 can yield effective drug candidates. nih.gov

Stereochemical exploration: The C-2 position is a chiral center. Synthesizing and evaluating individual enantiomers is crucial, as they often exhibit different biological activities and potencies.

These efforts aim to optimize the lead compound for specific therapeutic applications, such as anticancer or antimicrobial agents, by refining its interaction with molecular targets.

Exploration of Multi-Target Directed Ligands Based on the Chromanone Scaffold

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs). nih.govacs.org The chromanone scaffold is an excellent starting point for creating such ligands. acs.orgnih.gov Future work could involve designing hybrids that merge the 6-Bromo-2-o-tolyl-chroman-4-one structure with other pharmacophores to engage multiple targets simultaneously.

For instance, in the context of Alzheimer's disease, researchers have successfully created chromone-based inhibitors of both cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B). nih.gov A similar strategy could be applied to the 6-Bromo-2-o-tolyl-chroman-4-one core. By attaching moieties known to interact with targets like beta-amyloid aggregation or the sigma-1 (σ₁) receptor, novel MTDLs with potential for treating neurodegenerative diseases could be developed. acs.orgresearchgate.netresearchgate.net

| Compound ID | Target Enzyme(s) | IC50 Values | Source |

| 9a | hAChE | 0.21 µM | nih.gov |

| hMAO-A | 0.94 µM | nih.gov | |

| hMAO-B | 3.81 µM | nih.gov | |

| 23a | hMAO-B | 0.63 µM | nih.gov |

| 10h | BuChE | 21.71 µM | researchgate.netresearchgate.net |

This table showcases the multi-target inhibitory potential of representative chromone-based compounds from recent studies.

Investigation of Synergy with Existing Therapeutic Agents

A promising avenue of research is to explore the synergistic effects of 6-Bromo-2-o-tolyl-chroman-4-one and its future analogs with established therapeutic agents. Combining this compound with existing anticancer drugs, for example, could lead to enhanced efficacy, reduced dosages, and potentially overcoming drug resistance.

In oncology, chromanone derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.gov Future studies could investigate whether 6-Bromo-2-o-tolyl-chroman-4-one can sensitize cancer cells to conventional chemotherapies or targeted agents. Similarly, in infectious diseases, combining it with known antibiotics could broaden the spectrum of activity or combat resistance mechanisms, such as those mediated by metallo-β-lactamases like NDM-1, which chromone (B188151) derivatives have been studied to inhibit. acs.org

Application of Advanced Synthetic Methodologies for Scalable Production

For any promising compound to advance towards clinical application, a scalable and cost-effective synthesis is essential. While classical methods like the Pechmann condensation are used for chromanone synthesis, future research should focus on more advanced and efficient methodologies.

Modern synthetic strategies that could be applied include:

Flow chemistry: This technology can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Catalytic C-H activation: Direct functionalization of the chromanone scaffold would reduce the number of synthetic steps, minimize waste, and allow for novel structural modifications.

Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields for key synthetic steps.

Optimizing the synthesis of the 6-bromo-2-chloro-4-methylquinoline (B1275893) precursor, a related heterocyclic structure, has shown that careful study of reaction conditions can dramatically improve yields, a principle applicable here. researchgate.net The development of robust synthetic routes is a critical step in the translational path from laboratory discovery to potential therapeutic product.

In-depth Exploration of Undiscovered Biological Activities and Novel Mechanisms

The full biological potential of 6-Bromo-2-o-tolyl-chroman-4-one is likely yet to be uncovered. While initial research points towards anticancer and antimicrobial activities for the broader chromanone class, comprehensive screening against a wide array of biological targets is warranted.

Future investigations should employ high-throughput screening and phenotypic assays to identify novel activities. This could reveal unexpected therapeutic opportunities in areas such as inflammatory diseases, metabolic disorders, or virology. Once a biological activity is confirmed, detailed mechanistic studies are required to elucidate the precise molecular targets and pathways involved. This could involve techniques like proteomics, transcriptomics, and molecular docking to understand how the compound exerts its effects at a cellular level. For example, some chromone derivatives have shown potential as modulators in anti-HNSCC therapy by interacting with multiple targets. acs.org

Translational Research Perspectives and Preclinical Development Considerations

Advancing 6-Bromo-2-o-tolyl-chroman-4-one or its optimized analogs from a laboratory curiosity to a clinical candidate requires a rigorous preclinical development program. This involves a multidisciplinary approach focused on evaluating the compound's drug-like properties.

Key considerations for translational research include:

ADMET Profiling: A thorough assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. Computational models can initially predict these properties, followed by in vitro and in vivo experiments. acs.org

Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding how the compound is processed by the body (PK) and how it affects its target (PD) is essential for determining its therapeutic window.

In Vivo Efficacy: Promising in vitro results must be validated in relevant animal models of disease to demonstrate efficacy in a living system.

The ultimate goal of this translational phase is to identify a single, optimized drug candidate with a strong scientific rationale and a favorable property profile to justify progression into human clinical trials. acs.orgnih.gov

Q & A

Q. What synthetic strategies are commonly employed for preparing 6-Bromo-2-o-tolyl-chroman-4-one?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized chroman-4-one scaffold. For example, bromine or brominating agents (e.g., NBS) can be introduced at the C6 position, followed by coupling reactions (e.g., Suzuki-Miyaura) to install the o-tolyl group at C2. Key intermediates, such as 4-bromo-2-chlorophenylacetic acid derivatives (CAS RN 916516-89-7), may serve as precursors for brominated aromatic systems . Purification via column chromatography and recrystallization ensures product integrity.

Q. How can spectroscopic techniques validate the structure of 6-Bromo-2-o-tolyl-chroman-4-one?

- Methodological Answer :

- NMR : H NMR should show distinct signals for the o-tolyl group (e.g., aromatic protons at δ 7.2–7.5 ppm) and chroman-4-one protons (e.g., H3 at δ 4.3–4.5 ppm as a triplet). C NMR confirms the carbonyl (C4=O at ~190 ppm) and bromine-induced deshielding at C6 .

- Mass Spectrometry (MS) : Expected molecular ion [M+H] at m/z 345 (CHBrO), with fragmentation patterns consistent with Br loss (Δ m/z 79/81).

- IR : Strong absorption at ~1680 cm (C=O stretch) and C-Br vibrations near 550–650 cm.

Q. What safety protocols are critical when handling brominated compounds like 6-Bromo-2-o-tolyl-chroman-4-one?

- Methodological Answer : Brominated aromatics require stringent controls:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store at 0–6°C in amber vials to prevent degradation, as seen in analogous bromophenylboronic acids .

- Dispose via halogen-specific waste protocols due to environmental persistence.

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of 6-Bromo-2-o-tolyl-chroman-4-one, and what challenges arise?

- Methodological Answer : SHELXL refines X-ray data by optimizing atomic coordinates, thermal parameters, and occupancy factors. Challenges include:

- Disorder : The o-tolyl group may exhibit rotational disorder, requiring PART instructions and constraints.

- Heavy Atoms : Bromine’s high electron density can overshadow lighter atoms (e.g., oxygen), necessitating iterative refinement with restraints on bond lengths/angles .

- Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R | <0.05 |

| wR | <0.12 |

| CCDC Deposition | Required |

Q. What methodologies resolve contradictions between X-ray and spectroscopic data for 6-Bromo-2-o-tolyl-chroman-4-one?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray geometry) demand cross-validation:

- Polymorphism Check : Use Mercury’s packing similarity tool to compare crystal forms (e.g., hydrogen-bonding motifs) .

- Dynamic Effects : Variable-temperature NMR detects conformational flexibility (e.g., o-tolyl rotation) not captured in static X-ray structures.

- DFT Calculations : Optimize gas-phase geometries (Gaussian, ORCA) and compare with experimental data to identify solvent/crystal-packing effects .

Q. How does Mercury software analyze intermolecular interactions in 6-Bromo-2-o-tolyl-chroman-4-one crystals?

- Methodological Answer : Mercury’s Materials Module enables:

- Interaction Search : Identify Br···π (3.3–3.5 Å) and C-H···O contacts using customizable distance/angle criteria.

- Void Analysis : Calculate solvent-accessible voids (>1.8 Å) to assess crystallinity and potential hydrate formation .

- Packing Patterns : Overlay multiple structures to detect conserved motifs (e.g., π-stacking of chromanone rings).

Data Analysis and Interpretation

Q. What statistical approaches validate crystallographic models of 6-Bromo-2-o-tolyl-chroman-4-one?

- Methodological Answer :

- R-Factors : Ensure R <5% for high-resolution data (d-spacing <0.8 Å).

- ADP Analysis : Anisotropic displacement parameters (ADPs) for Br should align with thermal ellipsoid plots to exclude model bias.

- Twinned Data : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning, common in brominated systems .

Q. How can researchers address low reproducibility in synthesizing 6-Bromo-2-o-tolyl-chroman-4-one?

- Methodological Answer :

- Reaction Monitoring : In-situ FTIR tracks carbonyl intermediates to optimize bromination/coupling steps.

- Byproduct Analysis : LC-MS identifies halogen-exchange byproducts (e.g., Br/Cl substitution) requiring adjusted stoichiometry .

- Crystallization Screening : High-throughput screens (e.g., 96-well plates) identify optimal solvents (e.g., EtOAc/hexane) for pure crystals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.